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Core Summary

This technical guide provides a detailed examination of the key characteristics of the carbon-
zinc (C-Zn) bond in dipropylzinc (Zn(CH2CH2CH?s)z2). A comprehensive analysis of its
structural parameters, thermochemistry, and spectroscopic signatures is presented, supported
by quantitative data, detailed experimental protocols, and logical relationship diagrams. This
document is intended to serve as a critical resource for professionals in research, chemical
sciences, and drug development who utilize or study organozinc compounds.

Quantitative Data Summary

The following table summarizes the key quantitative characteristics of the carbon-zinc bond in
dipropylzinc, compiled from experimental and thermochemical data.
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Characteristic Value Method

Structural Parameters

Zn-C Bond Length 195.2 (3) pm Gas-Phase Electron Diffraction
1145 (5)° Gas-Phase Electron Diffraction

Thermochemical Data

Standard Enthalpy of _

) o 54.4 kJ/mol Calorimetry

Formation (liquid, 298.15 K)

C-Zn Bond Dissociation Calculation from
~208 kJ/mol

Energy (BDE)

thermochemical data

Spectroscopic Data

1H NMR (CHz2 directly bonded
to Zn)

~0.4 ppm (triplet)

Predicted based on related

organozinc compounds

13C NMR (CHz directly bonded
to Zn)

~9 ppm

Predicted based on related

organozinc compounds

C-Zn Symmetric Stretching

Frequency

~460-500 cm—1

Predicted based on related

organozinc compounds

Structural Characteristics of the C-Zn Bond

The foundational characteristics of the C-Zn bond in dipropylzinc are its length and the

geometry around the zinc atom. These parameters have been experimentally determined with

high precision.

Bond Length and Molecular Geometry

The most definitive study on the molecular structure of dipropylzinc was conducted by

Almenningen et al. using gas-phase electron diffraction. This technique provides direct insight

into the geometry of the molecule in the gaseous state, free from intermolecular interactions

present in the solid or liquid phases.
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The key findings from this study reveal a Zn-C bond length of 195.2 (3) pm. The molecule
adopts a linear C-Zn-C arrangement, which is characteristic of dialkylzinc compounds. The
valence angle of . This deviation from a perfect tetrahedral angle at the a-carbon is typical and
reflects the electronic and steric environment of the propyl group attached to the zinc atom.

Figure 1: Molecular geometry of dipropylzinc.

Thermochemistry of the C-Zn Bond

The strength of the carbon-zinc bond is a critical parameter for understanding its reactivity. This
is quantified by the bond dissociation energy (BDE).

Bond Dissociation Energy

The C-Zn bond dissociation energy can be calculated using the standard enthalpies of
formation (AHf°) of the components in the homolytic cleavage of one C-Zn bond in the gas
phase:

Zn(CH2CH2CHs)2(g) — *CH2CH2CH3s(g) + ZnCH2CH2CH3(Qg)

A more accessible value is the average C-Zn bond dissociation energy, which can be estimated
from the enthalpy of formation of dipropylzinc and the constituent radicals and the zinc atom
in their gaseous states.

The calculation is as follows:

BDE(C-Zn) = [AHf°(Zn, g) + 2 * AHf°(*CH2CH2CHs, g) - AHf*(Zn(CH2CH2CH3)2, g)] / 2
Using the following values:

e AHf(Zn(CH2CH2CHs)2, I): 54.4 kJ/mol

e AHf°(Zn, g): 130.7 kJ/mol[1]

e AHf°(*CH2CH2CHs, g): 100.98 kJ/mol[2][3]

First, the enthalpy of formation of gaseous dipropylzinc needs to be estimated from the liquid
phase value. The enthalpy of vaporization for similar dialkylzinc compounds is in the range of
40-50 kJ/mol. Using an estimate of 45 kJ/mol:
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AHf°(Zn(CH2CH2CHs3)2, g) = 54.4 kJ/mol + 45 kJ/mol = 99.4 kJ/mol
Now, the BDE can be calculated:
BDE(C-Zn) =[130.7 kd/mol + 2 * (100.98 kJ/mol) - 99.4 kJ/mol] / 2 BDE(C-Zn) = 208 kJ/mol

This value indicates a moderately strong metal-carbon bond, which accounts for the thermal
stability of dipropylzinc while also allowing for its utility in carbon-carbon bond-forming
reactions where the C-Zn bond is cleaved.
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Thermochemical Cycle for C-Zn BDE Calculation

Zn(s) + 6C(graphite) + 7H2(g)

AHE(1)

y

Zn(CH2CH2CHs)2(l)
AHf° = 54.4 kJ/mol

Hf°(Zn,g) AHvap * AHf°(*Pr,g)
y
Zn(CH2CH2CH3)2(g)
BDE BDE
Zn(g) 2 CH2CH2CHs(g)

Click to download full resolution via product page

Figure 2: Thermochemical relationships for BDE calculation.

Spectroscopic Signhatures of the C-Zn Bond

Spectroscopic techniques provide valuable information about the electronic environment and
vibrational modes of the C-Zn bond.
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NMR Spectroscopy

While a specific experimental spectrum for dipropylzinc is not readily available in the
literature, the chemical shifts can be reliably predicted based on data from closely related
dialkylzinc compounds.

e 1H NMR: The protons on the a-carbon (the CHz group directly bonded to zinc) are expected
to resonate in the upfield region, typically around ~0.4 ppm. This significant shielding is a
hallmark of protons attached to carbons bonded to electropositive metals. The signal would
appear as a triplet due to coupling with the adjacent methylene protons.

e 13C NMR: The a-carbon is also significantly shielded, with a predicted chemical shift of
approximately ~9 ppm.

Vibrational Spectroscopy

The C-Zn stretching vibrations are observable in Raman and infrared (IR) spectroscopy. For
dialkylzinc compounds, the symmetric C-Zn-C stretching mode is typically observed in the
Raman spectrum in the range of 460-500 cm~2. This vibrational frequency is sensitive to the
mass of the alkyl group and the strength of the C-Zn bond.

Experimental Protocols
Synthesis of Dipropylzinc

A common method for the synthesis of dipropylzinc is the reaction of a propyl halide with zinc
metal.

Reaction: 2 CH3CH2CH2X + 2 Zn - Zn(CH2CH2CH3s)2 + ZnX2 (where X = Cl, Br, 1)
Procedure:

e Zinc dust or turnings are activated, often by forming a zinc-copper couple or by treatment
with a small amount of iodine.

» Anhydrous, oxygen-free conditions are established by performing the reaction under an inert
atmosphere (e.g., nitrogen or argon).
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e Propyl bromide or propyl iodide is added to the activated zinc in a suitable anhydrous
solvent, such as diethyl ether or a hydrocarbon.

e The reaction mixture is heated to initiate the reaction, which is often exothermic.

o After the reaction is complete, the product, dipropylzinc, is isolated by distillation under
reduced pressure.

Note: Dialkylzinc compounds are pyrophoric and react violently with water. All manipulations
must be carried out using appropriate air- and moisture-free techniques.
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Synthesis Workflow for Dipropylzinc

Activate Zinc Metal
(e.g., with 12 or as Zn-Cu couple)

'

Establish Inert Atmosphere
(N2 or Ar)

'

Add Propyl Halide
(e.g., Propyl Bromide)

Heat to Initiate Reaction

Isolate by Distillation
(under reduced pressure)

Dipropylzinc

Click to download full resolution via product page

Figure 3: Generalized workflow for dipropylzinc synthesis.

Gas-Phase Electron Diffraction
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The determination of the molecular structure of dipropylzinc was carried out using a
specialized gas-phase electron diffraction apparatus.

Methodology:

o Asample of dipropylzinc is vaporized and introduced into a high-vacuum chamber through
a nozzle at a controlled temperature (e.g., ~60 °C).

* A high-energy beam of electrons is passed through the gas-phase molecules.

o The electrons are scattered by the electrostatic potential of the molecules, creating a
diffraction pattern.

o The diffraction pattern is recorded on a photographic plate or a digital detector at different
nozzle-to-plate distances to capture a wide range of scattering angles.

e The intensity of the scattered electrons as a function of the scattering angle is analyzed.

e This data is used to construct a radial distribution function, from which interatomic distances
and bond angles are determined by fitting to a molecular model.

Implications for Drug Development

Organozinc reagents, including dipropylzinc, are valuable tools in organic synthesis and, by
extension, in drug development. The well-defined nature of the C-Zn bond allows for its
predictable reactivity in crucial C-C bond-forming reactions, such as the Negishi coupling and
Simmons-Smith cyclopropanation. Understanding the characteristics of the C-Zn bond in
simple analogues like dipropylzinc provides a fundamental basis for designing more complex
organozinc reagents and predicting their reactivity and stability in the synthesis of
pharmaceutical compounds. The moderate bond strength allows for facile transmetalation and
reaction under relatively mild conditions, which is advantageous when working with complex,
sensitive molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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bond-in-dipropylzinc]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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